3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine
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Overview
Description
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C8H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine: Similar structure but with a methyl group instead of an ethyl group.
5-Tert-Butyl 3-Ethyl 4H,5H,6H,7H-[1,2]Oxazolo[4,5-C]Pyridine-3,5-Dicarboxylate: Contains additional functional groups and a different substitution pattern.
Uniqueness
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C8H12N2O/c1-2-7-6-3-4-9-5-8(6)11-10-7/h9H,2-5H2,1H3 |
InChI Key |
KESOEFXQHNMPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1CCNC2 |
Origin of Product |
United States |
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